(R)-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
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Overview
Description
®-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid is a chiral amino acid derivative. This compound is notable for its structural complexity, which includes a benzylamino group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl group on the butanoic acid backbone. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid typically involves multiple steps:
Starting Material: The synthesis often begins with a chiral amino acid, such as L-leucine.
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step forms the Boc-protected amino acid.
Formation of the Benzylamino Group: The Boc-protected amino acid is then reacted with benzylamine under conditions that promote the formation of the benzylamino group. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Product: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain ®-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The benzylamino and Boc groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural amino acids, making it a useful tool in biochemical assays.
Medicine
In medicine, ®-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of peptide-based drugs and other therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The benzylamino and Boc groups can modulate the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
®-2-(Amino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid: Lacks the benzyl group, making it less hydrophobic.
®-2-(Benzylamino)-3-amino-3-methylbutanoic acid: Lacks the Boc protection, making it more reactive.
®-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-ethylbutanoic acid: Has an ethyl group instead of a methyl group, altering its steric properties.
Uniqueness
®-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid is unique due to the combination of its chiral center, benzylamino group, and Boc-protected amino group. This combination imparts distinct chemical and biological properties, making it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2R)-2-(benzylamino)-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-16(2,3)23-15(22)19-17(4,5)13(14(20)21)18-11-12-9-7-6-8-10-12/h6-10,13,18H,11H2,1-5H3,(H,19,22)(H,20,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTXXJKKGSIANJ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(C(=O)O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)[C@H](C(=O)O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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